molecular formula C21H19ClFN3O2 B2411305 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1208548-70-2

2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2411305
CAS No.: 1208548-70-2
M. Wt: 399.85
InChI Key: WBSSQCBJKSCOQK-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperidine ring: The oxadiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as receptors or enzymes. The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry where it may modulate neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(4-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
  • 2-(2-Chlorophenyl)-1-(4-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the oxadiazole and piperidine rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-18-4-2-1-3-16(18)13-19(27)26-11-9-15(10-12-26)21-25-24-20(28-21)14-5-7-17(23)8-6-14/h1-8,15H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSSQCBJKSCOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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